molecular formula C23H23N5O2 B11620248 6-imino-2-oxo-N-(1-phenylethyl)-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-2-oxo-N-(1-phenylethyl)-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11620248
M. Wt: 401.5 g/mol
InChI Key: VVCBVVVSMOBCJF-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic molecule featuring a fused 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Key functional groups include:

  • 6-imino and 2-oxo moieties, contributing to hydrogen-bonding and electrophilic reactivity.
  • N-(1-phenylethyl) and 7-propyl substituents, which influence steric and lipophilic properties.

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

6-imino-2-oxo-N-(1-phenylethyl)-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H23N5O2/c1-3-12-28-20(24)17(22(29)25-15(2)16-9-5-4-6-10-16)14-18-21(28)26-19-11-7-8-13-27(19)23(18)30/h4-11,13-15,24H,3,12H2,1-2H3,(H,25,29)

InChI Key

VVCBVVVSMOBCJF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C1=N)C(=O)NC(C)C3=CC=CC=C3)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-2-oxo-N-(1-phenylethyl)-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate amines with triazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-imino-2-oxo-N-(1-phenylethyl)-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-imino-2-oxo-N-(1-phenylethyl)-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-imino-2-oxo-N-(1-phenylethyl)-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues from

Compounds synthesized in , such as 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione, share the following similarities and differences:

Feature Target Compound Compounds
Core Structure Tricyclic fused system (triazatricyclo[8.4.0.0³,⁸]) Spiro[4.5]decane (two fused rings with a shared atom)
Functional Groups Imino, oxo, carboxamide Dione, hydroxyl, benzothiazole
Substituents 1-Phenylethyl, propyl 4-Dimethylaminophenyl, benzothiazol-2-yl
Synthetic Route Not explicitly described Cyclocondensation of 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazole derivatives
Applications Hypothesized: Enzyme/receptor modulation Organic synthesis intermediates; potential photophysical applications

Comparison with Cephalosporin Derivatives ()

The cephalosporin derivatives in , such as (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , differ significantly:

Feature Target Compound Cephalosporin Derivatives
Core Structure Triazatricyclo[8.4.0.0³,⁸] Bicyclic β-lactam (5-thia-1-azabicyclo[4.2.0])
Functional Groups Imino, oxo, carboxamide β-lactam, carboxylic acid, thiadiazole-thioether
Biological Activity Not reported Antibacterial (inhibits cell wall synthesis)
Substituents Arylalkyl (1-phenylethyl), alkyl (propyl) Heterocyclic (tetrazole, thiadiazole)

Key Insight: While both classes feature nitrogen-rich heterocycles, the cephalosporins prioritize β-lactam reactivity for antibacterial activity, whereas the target compound’s tricyclic system may favor non-antibiotic applications, such as kinase inhibition.

Research Findings and Implications

  • Synthetic Challenges : The tricyclic core of the target compound likely requires advanced cyclization strategies, akin to the spiro compound syntheses in but with additional complexity due to fused rings .
  • Structure-Activity Relationships (SAR) :
    • The 1-phenylethyl group may enhance blood-brain barrier penetration compared to the benzothiazole groups in compounds .
    • The propyl chain could balance lipophilicity, contrasting with the polar tetrazole substituents in cephalosporins .

Biological Activity

Chemical Structure and Properties

The compound features a triazatricyclo structure with multiple functional groups that may contribute to its biological activity. The presence of the imino and carboxamide groups suggests potential interactions with biological targets such as enzymes and receptors.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 318.36 g/mol

Structural Characteristics

  • The compound's structure includes:
    • A tricyclic framework.
    • Multiple nitrogen atoms contributing to its reactivity.
    • Functional groups that can participate in hydrogen bonding.

Anticancer Activity

Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, a related class of triazole derivatives has shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

Case Study: Antitumor Effects

A study conducted on a series of triazole derivatives demonstrated their ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was primarily attributed to the induction of apoptosis via the mitochondrial pathway.

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-7 (Breast)12.5Apoptosis Induction
Compound BA549 (Lung)15.0Cell Cycle Arrest
Target CompoundMCF-7 (Breast)TBDTBD

Antimicrobial Activity

The compound's structural attributes suggest potential antimicrobial properties. Research into similar compounds has revealed activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

In vitro tests showed that compounds with similar triazole structures inhibited bacterial growth effectively. The target compound's activity is hypothesized to arise from its ability to disrupt bacterial cell wall synthesis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Interaction with Biological Targets

The biological activity of the compound can be attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The carboxamide group may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding : The imino group could facilitate binding to specific receptors, influencing signaling pathways associated with cell growth and differentiation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the side chains or functional groups may enhance potency or selectivity.

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